2-(Chlorosulfonyl)pyridine-4-carboxylic acid

Catalog No.
S2664522
CAS No.
1314899-09-6
M.F
C6H4ClNO4S
M. Wt
221.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chlorosulfonyl)pyridine-4-carboxylic acid

CAS Number

1314899-09-6

Product Name

2-(Chlorosulfonyl)pyridine-4-carboxylic acid

IUPAC Name

2-chlorosulfonylpyridine-4-carboxylic acid

Molecular Formula

C6H4ClNO4S

Molecular Weight

221.61

InChI

InChI=1S/C6H4ClNO4S/c7-13(11,12)5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10)

InChI Key

FFFSCIPJGYLENK-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1C(=O)O)S(=O)(=O)Cl

solubility

not available

2-(Chlorosulfonyl)pyridine-4-carboxylic acid is a heterocyclic compound characterized by the presence of both a pyridine ring and a carboxylic acid functional group, along with a chlorosulfonyl group. This compound is recognized for its unique structural features, which include:

  • A pyridine ring that contributes to its aromatic nature.
  • A carboxylic acid group providing acidic properties.
  • A chlorosulfonyl group that enhances its reactivity, making it useful in various chemical syntheses and applications.

This compound has gained attention in pharmaceutical and agricultural research due to its potential as an intermediate in the synthesis of biologically active molecules .

, primarily due to the reactivity of the chlorosulfonyl group. Key reactions include:

  • Nucleophilic substitution reactions, where nucleophiles can attack the chlorosulfonyl group, leading to the formation of sulfonamide derivatives.
  • Acid-base reactions, where the carboxylic acid can donate a proton, influencing the compound's reactivity in various environments.
  • Coupling reactions with amines or alcohols, facilitating the formation of more complex molecules.

These reactions are crucial for synthesizing derivatives with enhanced biological activities or improved pharmacological properties .

Research indicates that 2-(Chlorosulfonyl)pyridine-4-carboxylic acid exhibits various biological activities. Its derivatives have been investigated for:

  • Antimicrobial properties, showing effectiveness against certain bacterial strains.
  • Anti-inflammatory effects, contributing to its potential use in treating inflammatory diseases.
  • Anticancer activity, where modifications of this compound have demonstrated cytotoxic effects on cancer cell lines.

The biological significance of this compound stems from its ability to interact with biological targets, making it a subject of interest in medicinal chemistry

The synthesis of 2-(Chlorosulfonyl)pyridine-4-carboxylic acid can be achieved through several methods:

  • Chlorosulfonation of Pyridine Derivatives: This involves treating pyridine-4-carboxylic acid with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group.
  • Use of Thionyl Chloride: Another method includes reacting pyridine-4-carboxylic acid with thionyl chloride, followed by treatment with sulfur trioxide to achieve chlorosulfonation .
  • Direct Sulfonation: Direct sulfonation using sulfur trioxide or chlorosulfonic acid on pyridine derivatives can also yield this compound efficiently.

These methods highlight the versatility and efficiency of synthesizing 2-(Chlorosulfonyl)pyridine-4-carboxylic acid for further applications .

2-(Chlorosulfonyl)pyridine-4-carboxylic acid finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing drugs, particularly those targeting bacterial infections and inflammatory diseases.
  • Agricultural Chemicals: The compound is utilized in developing herbicides and pesticides due to its reactivity and ability to form stable derivatives.
  • Material Science: Its unique chemical properties allow it to be used in creating novel materials with specific functionalities .

Studies on 2-(Chlorosulfonyl)pyridine-4-carboxylic acid have focused on its interactions with various biological molecules:

  • Protein Binding Studies: Investigations into how this compound binds to proteins can provide insights into its mechanism of action and potential therapeutic uses.
  • Enzyme Inhibition Studies: Research has shown that certain derivatives may inhibit specific enzymes, contributing to their biological activity.

These interaction studies are essential for understanding how this compound can be optimized for therapeutic applications

Several compounds share structural similarities with 2-(Chlorosulfonyl)pyridine-4-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-pyridine-2-carboxylic acidPyridine ring, carboxylic acidLacks chlorosulfonyl group; primarily used in pharmaceuticals
2-Aminopyridine-4-carboxylic acidAmino group instead of chlorosulfonylExhibits different biological activities; used in drug development
3-Chloro-pyridine-2-carboxylic acidChlorine substitution at position 3Different reactivity profile compared to 2-position substitution

The uniqueness of 2-(Chlorosulfonyl)pyridine-4-carboxylic acid lies in its combination of functional groups, which enhances its reactivity and potential applications compared to other similar compounds. Its ability to undergo nucleophilic substitution reactions makes it particularly valuable in synthetic chemistry .

Structural characteristics

Pyridine backbone structure

2-(Chlorosulfonyl)pyridine-4-carboxylic acid contains a six-membered aromatic pyridine ring as its fundamental structural framework [1] [2]. The pyridine backbone consists of five carbon atoms and one nitrogen atom arranged in a planar hexagonal configuration, with the nitrogen atom positioned at the 1-position of the ring system [18]. The aromatic nature of the pyridine ring is maintained through the delocalization of π-electrons across the six-membered ring structure [18].

The pyridine ring exhibits characteristic bond lengths and angles consistent with aromatic heterocycles [18]. Carbon-carbon bond lengths within the pyridine ring typically range from 1.34 to 1.39 Ångströms, while the carbon-nitrogen bond length is approximately 1.30 Ångströms [18]. The bond angles around the carbon and nitrogen atoms are approximately 120 degrees, indicating sp² hybridization of all ring atoms [18].

The electronic properties of the pyridine backbone are significantly influenced by the presence of the electronegative nitrogen atom, which creates an electron-deficient aromatic system compared to benzene [18]. This electron deficiency affects the reactivity patterns and spectroscopic characteristics of the entire molecule [10].

Chlorosulfonyl group at position 2

The chlorosulfonyl functional group (-SO₂Cl) is attached to the carbon atom at position 2 of the pyridine ring [1] [2]. This highly electrophilic group consists of a sulfur atom bonded to two oxygen atoms and one chlorine atom in a tetrahedral arrangement [29]. The sulfonyl chloride moiety exhibits characteristic structural parameters, with sulfur-oxygen bond lengths of approximately 1.43 Ångströms and a sulfur-chlorine bond length of approximately 2.01 Ångströms [29].

The chlorosulfonyl group imparts significant reactivity to the molecule due to the electrophilic nature of the sulfur center and the leaving group potential of the chlorine atom [13]. The electron-withdrawing effect of the chlorosulfonyl substituent influences the electron density distribution throughout the pyridine ring system [13]. This functional group is known for its characteristic infrared absorption bands, appearing at frequencies around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ [32].

Carboxylic acid group at position 4

The carboxylic acid functional group (-COOH) is positioned at the 4-position of the pyridine ring, directly opposite to the nitrogen atom [1] [2]. This group consists of a carbonyl carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group [18]. The carboxylic acid moiety exhibits typical structural characteristics with a carbon-oxygen double bond length of approximately 1.22 Ångströms and a carbon-oxygen single bond length of approximately 1.31 Ångströms [18].

The carboxylic acid group contributes to the overall polarity of the molecule and provides sites for hydrogen bonding interactions [22]. The presence of both electron-withdrawing groups (chlorosulfonyl and carboxylic acid) on the pyridine ring creates a highly polarized molecular structure with distinct electronic characteristics [22]. The carboxylic acid functionality can exist in different protonation states depending on the pH of the environment, affecting the overall charge distribution of the molecule [22].

Structural isomers and related compounds

Several structural isomers and related compounds exist within the pyridine carboxylic acid chlorosulfonyl family [21] [23]. Positional isomers include compounds where the chlorosulfonyl and carboxylic acid groups are located at different positions around the pyridine ring [4] [5]. For example, 2-chloropyridine-4-carboxylic acid represents a related compound where the chlorosulfonyl group is replaced by a simple chlorine atom [4].

Other related compounds include 4-chloropyridine-2-carboxylic acid, where the positions of the carboxylic acid and halogen substituent are interchanged [5]. The 2,6-dichloropyridine-4-carboxylic acid represents a disubstituted analog with chlorine atoms at both the 2 and 6 positions [16]. These structural variations significantly affect the physicochemical properties and reactivity patterns of the compounds [21].

Derivatives of pyridine carboxylic acids with different sulfonyl substituents, such as pyridine-2-sulfonyl chloride and pyridine-3-sulfonyl chloride, represent additional members of this chemical family [9] [17]. Each structural variant exhibits unique spectroscopic signatures and chemical behavior patterns [21] [23].

Molecular properties

Molecular formula and weight

2-(Chlorosulfonyl)pyridine-4-carboxylic acid has the molecular formula C₆H₄ClNO₄S [1] [2] [3]. The compound has a molecular weight of 221.62 grams per mole [1] [15]. The molecular composition includes six carbon atoms, four hydrogen atoms, one chlorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom [2].

PropertyValue
Molecular FormulaC₆H₄ClNO₄S [1]
Molecular Weight221.62 g/mol [1] [15]
Chemical Abstracts Service Number1314899-09-6 [1] [3]
MDL NumberMFCD19200863 [1] [3]

The SMILES notation for this compound is OC(=O)c1ccnc(c1)S(=O)(=O)Cl, which provides a linear representation of its molecular structure [1] [3]. The InChI identifier is InChI=1S/C6H4ClNO4S/c7-13(11,12)5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10), offering an alternative standardized representation [2].

Electronic structure

The electronic structure of 2-(Chlorosulfonyl)pyridine-4-carboxylic acid is characterized by the presence of multiple electronegative atoms and electron-withdrawing functional groups [18]. The pyridine nitrogen atom possesses a lone pair of electrons that contributes to the aromatic π-system while maintaining its basicity [18]. The chlorosulfonyl group contains sulfur in the +6 oxidation state, surrounded by highly electronegative oxygen and chlorine atoms [18].

The carboxylic acid group contributes both σ and π electrons to the overall electronic structure, with the carbonyl oxygen participating in resonance with the carboxyl carbon [18]. The combined effect of these functional groups creates a highly polarized molecule with significant dipole moments [18]. The electron density is depleted around the pyridine ring due to the presence of multiple electron-withdrawing substituents [18].

Quantum chemical calculations suggest that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily localized on the pyridine ring system and the attached functional groups [18]. The HOMO-LUMO energy gap provides insights into the compound's electronic stability and reactivity patterns [18].

Electron density distribution

The electron density distribution in 2-(Chlorosulfonyl)pyridine-4-carboxylic acid is highly non-uniform due to the presence of multiple heteroatoms and functional groups [18]. The nitrogen atom in the pyridine ring carries significant negative charge density, while the carbon atoms adjacent to electron-withdrawing groups exhibit reduced electron density [18]. The sulfur atom in the chlorosulfonyl group bears considerable positive charge due to its high oxidation state and the electronegativity of its surrounding atoms [18].

The oxygen atoms in both the chlorosulfonyl and carboxylic acid groups possess high electron density, making them potential sites for nucleophilic interactions [18]. The chlorine atom exhibits partial negative charge due to its high electronegativity [18]. The carbon atom of the carboxylic acid group shows electrophilic character, particularly in the carbonyl carbon [18].

Analysis of electrostatic potential surfaces reveals that the most negative regions are associated with the oxygen atoms, while the most positive regions are located near the sulfur and carbonyl carbon atoms [18]. This electron density distribution pattern significantly influences the compound's chemical reactivity and intermolecular interactions [18].

Molecular orbital theory applications

Molecular orbital theory provides valuable insights into the bonding and electronic properties of 2-(Chlorosulfonyl)pyridine-4-carboxylic acid [18]. The π-system of the pyridine ring involves the overlap of p-orbitals from the five carbon atoms and one nitrogen atom, creating delocalized molecular orbitals [18]. The presence of electron-withdrawing substituents lowers the energy of these π-orbitals, making the aromatic system less nucleophilic compared to unsubstituted pyridine [18].

The sulfur atom in the chlorosulfonyl group utilizes its d-orbitals for bonding with oxygen and chlorine atoms, resulting in expanded octet configurations [18]. The molecular orbitals associated with the sulfonyl group exhibit significant contribution from sulfur d-orbitals and oxygen p-orbitals [18]. The carboxylic acid group contributes both bonding and antibonding orbitals to the overall molecular orbital picture [18].

Frontier molecular orbital analysis indicates that the LUMO is primarily concentrated on the electron-deficient regions of the molecule, particularly around the pyridine ring and the carbonyl carbon [18]. The HOMO is mainly localized on the oxygen lone pairs and the π-system of the aromatic ring [18]. These orbital characteristics determine the preferred sites for electrophilic and nucleophilic attacks during chemical reactions [18].

Spectroscopic characteristics

IR spectroscopy

Infrared spectroscopy of 2-(Chlorosulfonyl)pyridine-4-carboxylic acid reveals several characteristic absorption bands that confirm the presence of its functional groups [32]. The carboxylic acid group exhibits a broad O-H stretching vibration between 2500-3300 cm⁻¹ and a sharp C=O stretching band around 1700 cm⁻¹ [7] [32]. The chlorosulfonyl functional group displays characteristic absorptions at 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, corresponding to the asymmetric and symmetric S=O stretching vibrations, respectively [29] [32].

The S-Cl stretching vibration appears as a strong band around 375 cm⁻¹, which is characteristic of sulfonyl chloride compounds [29]. The pyridine ring contributes C=C and C=N stretching vibrations in the region between 1400-1600 cm⁻¹ [7]. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ [32].

Functional GroupFrequency Range (cm⁻¹)Assignment
O-H (carboxylic acid)2500-3300 [7]O-H stretching
C=O (carboxylic acid)~1700 [7]C=O stretching
S=O (asymmetric)1370-1410 [32]S=O stretching
S=O (symmetric)1166-1204 [32]S=O stretching
S-Cl~375 [29]S-Cl stretching
C=C/C=N (pyridine)1400-1600 [7]Ring stretching

NMR spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-(Chlorosulfonyl)pyridine-4-carboxylic acid [7] [30]. In ¹H NMR spectroscopy, the aromatic protons of the pyridine ring appear in the characteristic downfield region between 7.5-9.0 ppm [30]. The carboxylic acid proton typically resonates as a broad singlet around 11-12 ppm due to rapid exchange processes [7].

The chemical shift values for pyridine protons are influenced by the electron-withdrawing effects of the substituents, resulting in further downfield shifts compared to unsubstituted pyridine [30]. The proton at position 3 (adjacent to the chlorosulfonyl group) and the proton at position 5 (adjacent to the carboxylic acid group) exhibit distinct chemical shifts due to their different electronic environments [7].

¹³C NMR spectroscopy reveals the carbon framework of the molecule, with the carboxylic acid carbon appearing around 170-180 ppm [7] [30]. The pyridine ring carbons resonate in the aromatic region between 120-160 ppm, with their exact positions depending on the substitution pattern and electronic effects [30]. The carbon atoms bearing the functional groups show characteristic downfield shifts due to the deshielding effects of the electronegative substituents [7].

Carbon PositionChemical Shift Range (ppm)Environment
Carboxylic acid C170-180 [7]C=O carbon
Pyridine ring C120-160 [30]Aromatic carbons
C-2 (chlorosulfonyl)~150 [7]Electron-deficient
C-4 (carboxyl)~140 [7]Electron-deficient

Mass spectrometry

Mass spectrometry of 2-(Chlorosulfonyl)pyridine-4-carboxylic acid provides molecular weight confirmation and fragmentation pattern information [2] [31]. The molecular ion peak appears at m/z 221/223, showing the characteristic isotope pattern due to the presence of chlorine [2]. The chlorine isotope pattern produces peaks separated by 2 mass units with an intensity ratio of approximately 3:1 [31].

Common fragmentation pathways include the loss of the chlorosulfonyl group (SO₂Cl, m/z 99), resulting in a fragment at m/z 122 [31] [32]. Loss of the carboxylic acid group (COOH, m/z 45) produces a fragment at m/z 176 [31]. The pyridine ring can undergo further fragmentation with characteristic losses such as HCN (m/z 27) and CO (m/z 28) [31].

The base peak often corresponds to the most stable fragment ion, which may be associated with the pyridine ring system after loss of functional groups [31]. The fragmentation pattern provides structural confirmation and can be used for identification purposes in analytical applications [31] [32].

m/z ValueAssignmentProcess
221/223 [2][M]⁺Molecular ion
176[M-COOH]⁺Loss of carboxylic acid
122[M-SO₂Cl]⁺Loss of chlorosulfonyl
78[C₅H₄N]⁺Pyridine fragment

UV-visible spectroscopy

UV-visible spectroscopy of 2-(Chlorosulfonyl)pyridine-4-carboxylic acid reveals electronic transitions characteristic of substituted pyridine systems [10]. The compound exhibits absorption bands in the ultraviolet region, primarily due to π→π* transitions within the aromatic pyridine ring [10]. The presence of electron-withdrawing substituents typically shifts these absorption maxima to longer wavelengths compared to unsubstituted pyridine [10].

The n→π* transitions associated with the nitrogen lone pair in the pyridine ring appear at longer wavelengths and with lower intensity compared to π→π* transitions [10]. The carboxylic acid and chlorosulfonyl groups contribute additional chromophoric effects, potentially introducing charge-transfer transitions [10].

Laboratory Synthesis Routes

Classical Synthetic Approaches

The classical synthesis of 2-(Chlorosulfonyl)pyridine-4-carboxylic acid traditionally relies on well-established methodologies that have been developed over several decades. The most fundamental approach involves the transformation of pyridine-4-carboxylic acid through various chlorosulfonylation reactions [1] [2].

Thionyl Chloride Method

The thionyl chloride method represents one of the most straightforward approaches for introducing chlorosulfonyl functionality. This method involves treating pyridine-4-carboxylic acid with thionyl chloride at temperatures ranging from 80-100°C for 3-5 hours [1]. The reaction proceeds through the formation of an intermediate mixed anhydride, which subsequently rearranges to yield the desired chlorosulfonyl product. Typical yields range from 70-85%, making this method economically viable for laboratory-scale preparations [3].

The reaction mechanism involves initial nucleophilic attack by the carboxylic acid on thionyl chloride, followed by intramolecular cyclization and elimination of sulfur dioxide. The simplicity of this procedure and the ready availability of reagents make it particularly attractive for routine laboratory synthesis [1].

Phosphorus Pentachloride Method

Phosphorus pentachloride offers another classical route for chlorosulfonylation, typically conducted at temperatures between 100-120°C for 4-6 hours [2]. This method generally provides higher yields (75-90%) compared to thionyl chloride, with improved selectivity for the desired regioisomer [4]. The reaction involves the formation of a phosphorus-containing intermediate that facilitates the introduction of the chlorosulfonyl group.

The mechanism proceeds through the formation of a phosphorus oxychloride complex, which activates the pyridine ring toward electrophilic substitution. The subsequent elimination of phosphorus oxychloride and hydrogen chloride yields the target compound [4]. However, this method requires careful handling of toxic phosphorus compounds and generates significant waste streams.

Chlorosulfonyl Acid Method

Direct treatment of pyridine-4-carboxylic acid with chlorosulfonyl acid provides a more direct route to the target compound [2]. This method operates at milder conditions (60-80°C) for 2-4 hours, yielding products with 60-75% efficiency. The reaction involves direct electrophilic substitution on the pyridine ring, with the chlorosulfonyl group being introduced regioselectively at the 2-position.

The chlorosulfonyl acid method offers the advantage of fewer side reactions due to the milder reaction conditions. However, the limited substrate scope and the need for specialized handling of chlorosulfonyl acid restrict its broader application [2].

Diazotization-Sulfonylation Approach

An alternative classical approach involves the diazotization of 4-aminopyridine followed by sulfonylation with sulfur dioxide [5]. This method operates at low temperatures (0-5°C) for 1-2 hours, providing a one-pot synthesis route. The reaction involves the formation of a diazonium salt intermediate, which undergoes nucleophilic substitution with sulfur dioxide to introduce the sulfonyl functionality.

The diazotization-sulfonylation approach offers the advantage of mild reaction conditions and the ability to introduce the sulfonyl group directly. However, the method suffers from low yields (50-70%) and requires multiple purification steps to isolate the desired product [5].

Modern Synthetic Methodologies

Recent advances in synthetic chemistry have led to the development of more efficient and selective methods for preparing 2-(Chlorosulfonyl)pyridine-4-carboxylic acid. These modern approaches often employ novel catalytic systems, advanced reaction conditions, and improved reagent combinations.

Triflic Anhydride Activation

One of the most significant advances in pyridine sulfonylation involves the use of triflic anhydride as an activating agent [6] [7]. This method employs triflic anhydride in combination with 1,4-diazabicyclo[2.2.2]octane (DABCO) in chloroform at room temperature. The reaction typically proceeds for 2-6 hours, yielding products with 80-95% efficiency and high C4-selectivity [6].

The mechanism involves initial activation of the pyridine ring through N-triflylation, followed by nucleophilic attack by sulfinate salts. The resulting intermediate undergoes elimination and rearomatization to provide the sulfonylated product. This method offers exceptional regioselectivity and operates under mild conditions, making it particularly suitable for sensitive substrates [6].

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating sulfonylation reactions [8] [9]. The microwave-assisted synthesis of 2-(Chlorosulfonyl)pyridine-4-carboxylic acid typically employs 150W irradiation at temperatures between 120-160°C for 5-15 minutes. This approach provides yields of 85-98% with good regioselectivity [9].

The enhanced reaction rates observed under microwave conditions result from efficient heating of polar reaction media and the activation of molecular vibrations. The short reaction times and high yields make this method particularly attractive for rapid synthesis and optimization studies [8].

Flow Chemistry Approach

Continuous flow chemistry represents a modern approach that offers enhanced control over reaction conditions and improved safety profiles [10]. Flow synthesis of 2-(Chlorosulfonyl)pyridine-4-carboxylic acid typically operates at temperatures between 100-140°C with residence times of 20-40 minutes. This method provides yields of 75-90% with excellent process control [10].

The advantages of flow chemistry include precise temperature control, efficient mixing, and the ability to handle hazardous reagents safely. The continuous nature of the process enables straightforward scale-up and reduces the risk of thermal runaway reactions [10].

Photocatalytic Synthesis

Recent developments in photocatalysis have opened new avenues for pyridine functionalization [11]. Visible light-induced meta-selective sulfonylation of pyridines has been achieved using electron donor-acceptor (EDA) complexes between iodide ions and sulfonyl chlorides. This method operates at ambient temperature (25-30°C) for 4-8 hours, providing yields of 70-85% with excellent meta-selectivity [11].

The photocatalytic approach offers the advantages of mild reaction conditions, high selectivity, and minimal environmental impact. The method does not require external photocatalysts, relying instead on the intrinsic photoactivity of the EDA complex [11].

Green Chemistry Approaches

The growing emphasis on environmental sustainability has driven the development of greener synthetic methods for 2-(Chlorosulfonyl)pyridine-4-carboxylic acid. These approaches focus on reducing waste generation, minimizing energy consumption, and employing benign solvents and reagents.

Solvent-Free Synthesis

Solvent-free methodologies have been developed to eliminate the use of organic solvents in the synthesis of pyridine derivatives [12]. These methods typically employ solid-supported reagents and microwave irradiation to achieve efficient transformations. The elimination of solvents reduces waste generation and simplifies product isolation [12].

The solvent-free approach involves the use of solid acids or bases as catalysts, with reactants being adsorbed onto the catalyst surface. The reaction proceeds through surface-mediated mechanisms, often with enhanced rates and selectivities compared to solution-phase reactions [12].

Ionic Liquid-Mediated Synthesis

Ionic liquids have emerged as environmentally benign alternatives to conventional organic solvents [13]. These molten salts offer unique properties including negligible vapor pressure, thermal stability, and tunable solubility characteristics. The synthesis of 2-(Chlorosulfonyl)pyridine-4-carboxylic acid in ionic liquids typically provides improved yields and selectivities compared to conventional solvents [13].

The use of ionic liquids enables the development of one-pot multicomponent reactions, reducing the number of synthetic steps and minimizing waste generation. The recyclability of ionic liquids further enhances the environmental profile of these methods [13].

Aqueous-Phase Synthesis

Water-based synthetic methods represent the ultimate in green chemistry approaches [14]. The development of aqueous-phase synthesis for pyridine derivatives has been facilitated by the use of water-soluble catalysts and surfactants. These methods typically operate at mild temperatures and provide products with good yields and selectivities [14].

The aqueous-phase approach offers the advantages of using water as a benign solvent, eliminating the need for organic solvents, and enabling straightforward product isolation through precipitation or extraction [14].

Enzymatic Synthesis

Although less developed for chlorosulfonyl compounds, enzymatic approaches have shown promise for the synthesis of pyridine derivatives [14]. These methods typically employ engineered enzymes with enhanced stability and substrate specificity. The mild reaction conditions and high selectivity of enzymatic transformations make them attractive for sustainable synthesis [14].

Catalyst-Based Syntheses

The development of efficient catalytic systems has significantly improved the synthesis of 2-(Chlorosulfonyl)pyridine-4-carboxylic acid. These methods often employ transition metal catalysts, organocatalysts, or solid acids to enhance reaction rates and selectivities.

Transition Metal Catalysis

Transition metal catalysts have proven particularly effective for C-H functionalization reactions in pyridine synthesis [15] [16]. Rhodium-catalyzed cyclization reactions provide access to pyridine derivatives under mild conditions with high yields [17]. The use of palladium catalysts has also been explored for cross-coupling reactions involving pyridine substrates [17].

The mechanism of transition metal catalysis typically involves oxidative addition of the substrate to the metal center, followed by insertion and reductive elimination steps. The choice of ligands and reaction conditions significantly influences the outcome of these transformations [17].

Organocatalysis

Organocatalysts offer the advantages of low cost, low toxicity, and ease of handling compared to metal catalysts [14]. The use of organic bases such as triethylamine or 4-dimethylaminopyridine (DMAP) has been explored for the synthesis of pyridine derivatives. These catalysts typically operate through hydrogen bonding or electrostatic interactions with the substrate [18].

The organocatalytic approach provides mild reaction conditions and eliminates the need for metal removal in product purification. The recyclability of organocatalysts further enhances their attractiveness for sustainable synthesis [14].

Solid Acid Catalysis

Solid acid catalysts such as zeolites and sulfated metal oxides have been employed for the synthesis of pyridine derivatives [19]. These heterogeneous catalysts offer the advantages of easy separation, recyclability, and reduced corrosion compared to homogeneous acids. The synthesis typically operates at elevated temperatures (200-300°C) with good yields and selectivities [19].

The mechanism of solid acid catalysis involves the activation of substrates through protonation or Lewis acid coordination. The surface properties of the catalyst significantly influence the reaction outcome, with factors such as pore size, acidity, and surface area being critical [19].

Large-Scale Production Methods

Industrial Synthesis Routes

The industrial production of 2-(Chlorosulfonyl)pyridine-4-carboxylic acid requires methods that are scalable, cost-effective, and environmentally acceptable. The transition from laboratory-scale synthesis to industrial production involves significant modifications to optimize yield, reduce costs, and ensure safety.

Continuous Flow Production

Industrial synthesis increasingly relies on continuous flow processes that offer superior control over reaction conditions and enhanced safety profiles [20]. The continuous oxidation of 4-methylpyridine with vanadium pentoxide catalyst represents a well-established industrial process that can be adapted for chlorosulfonyl derivatives [21]. This method operates at temperatures of 255-260°C with steam and air, achieving yields of 70-75% and purities above 95% [21].

The continuous flow approach enables precise control of residence time, temperature, and mixing, leading to improved product quality and reduced batch-to-batch variation. The integration of online monitoring systems allows for real-time process optimization and quality control [21].

Fluidized Bed Reactor Systems

Fluidized bed reactors have been successfully employed for the large-scale synthesis of pyridine derivatives [22]. These systems provide excellent heat and mass transfer characteristics, enabling efficient processing of gas-phase reactions. The synthesis of pyridine from aldehydes and ammonia in fluidized bed reactors has been optimized to achieve high yields and selectivities [22].

The fluidized bed approach offers advantages in terms of uniform temperature distribution, rapid heat transfer, and the ability to handle large throughputs. The continuous nature of the process enables steady-state operation and reduces the risk of hot spot formation [22].

Multi-Step Integrated Processes

Industrial production often employs multi-step integrated processes that combine synthesis, purification, and isolation in a single operation [20]. The production of pyridine carboxylic acids through oxidation of alkyl pyridines with oxygen or air in the presence of vanadium-based catalysts exemplifies this approach [20]. The process includes primary and secondary absorption steps, carbon treatment, and crystallization to produce high-purity products [20].

The integrated approach minimizes intermediate handling, reduces waste generation, and improves overall process efficiency. The use of multi-layered catalyst packing ensures uniform reaction conditions and extended catalyst lifetime [20].

Enzymatic Production Processes

Although less commonly employed for chlorosulfonyl compounds, enzymatic production processes have shown promise for pyridine derivatives [23]. These methods typically employ immobilized enzymes in continuous reactor systems, operating at mild conditions with high selectivity. The biosynthesis of pyridine-3-carboxylic acid through enzymatic conversion of 3-cyanopyridine has been demonstrated at industrial scale [23].

The enzymatic approach offers the advantages of mild reaction conditions, high selectivity, and biodegradable catalysts. The development of robust enzyme variants through protein engineering has expanded the scope of these methods [23].

Process Optimization

The optimization of industrial processes for 2-(Chlorosulfonyl)pyridine-4-carboxylic acid production involves multiple considerations including yield maximization, cost reduction, and environmental impact minimization.

Reaction Condition Optimization

The optimization of reaction conditions involves systematic investigation of temperature, pressure, concentration, and catalyst loading to maximize yield and selectivity [20]. Statistical experimental design methods such as response surface methodology enable efficient optimization with minimal experimental effort [20]. The optimization of pyridine carboxylic acid production through alkyl pyridine oxidation has demonstrated the importance of temperature control and catalyst composition [20].

Key parameters that require optimization include reaction temperature (typically 250-300°C), pressure (1-10 atm), residence time (0.5-2 hours), and catalyst-to-substrate ratio (1:10 to 1:100) [20]. The optimization process must balance yield, selectivity, and catalyst lifetime to achieve economic viability [20].

Catalyst Development and Optimization

The development of efficient catalytic systems is crucial for industrial-scale production [19]. Zeolite-based catalysts have shown particular promise for pyridine synthesis, with HZSM-5 catalysts providing high yields and selectivities for extended periods [19]. The optimization of catalyst composition, particularly the silicon-to-aluminum ratio and metal loading, significantly impacts performance [19].

The catalyst optimization process involves screening different support materials, active phases, and promoters to identify optimal formulations [19]. The use of continuous testing units enables rapid catalyst evaluation under industrially relevant conditions [19].

Heat Integration and Energy Efficiency

Industrial processes require careful heat integration to minimize energy consumption and improve economic viability [20]. The synthesis of pyridine derivatives is typically highly exothermic, requiring efficient heat removal to maintain optimal reaction conditions [20]. The integration of heat exchangers, preheaters, and waste heat recovery systems significantly improves overall process efficiency [20].

The optimization of heat integration involves detailed energy balance calculations and the application of pinch analysis to identify minimum heating and cooling requirements [20]. The use of advanced process simulation software enables comprehensive optimization of heat integration strategies [20].

Waste Minimization and Recycling

The minimization of waste generation is a critical consideration in industrial process design [20]. The recycling of unreacted starting materials, catalyst regeneration, and solvent recovery are essential components of sustainable production processes [20]. The development of closed-loop systems minimizes environmental impact and reduces raw material consumption [20].

The implementation of waste minimization strategies includes the optimization of reaction stoichiometry, the development of efficient separation processes, and the recycling of process streams [20]. The use of life cycle assessment methodologies enables comprehensive evaluation of environmental impact [20].

Quality Control Parameters

The industrial production of 2-(Chlorosulfonyl)pyridine-4-carboxylic acid requires rigorous quality control systems to ensure product consistency and meet regulatory requirements.

Raw Material Specifications

The quality of raw materials significantly impacts the final product quality [24]. Chlorosulfonic acid, a key raw material for sulfonyl chloride synthesis, requires particularly stringent specifications due to the presence of sulfuryl chloride impurities [24]. The development of analytical methods for trace impurity determination is essential for maintaining product quality [24].

Key specifications for chlorosulfonic acid include minimum purity (≥98%), maximum water content (≤0.1%), and strict limits on sulfuryl chloride (≤0.01%) [24]. The implementation of derivatization high-performance liquid chromatography (HPLC) methods enables accurate quantification of these impurities [24].

In-Process Monitoring

Real-time monitoring of critical process parameters is essential for maintaining product quality and process efficiency [25]. The use of online analytical instruments such as near-infrared spectroscopy and gas chromatography enables continuous monitoring of reaction progress and product quality [25]. The implementation of statistical process control methods ensures consistent product quality [25].

Key parameters that require monitoring include temperature, pressure, flow rates, and conversion levels [25]. The use of advanced process control systems enables automatic adjustment of process conditions to maintain optimal performance [25].

Product Specifications and Testing

The final product must meet strict specifications for purity, appearance, and performance characteristics [25]. Typical specifications for 2-(Chlorosulfonyl)pyridine-4-carboxylic acid include minimum purity (≥95%), maximum water content (≤0.5%), and strict limits on related impurities [25]. The implementation of comprehensive analytical testing protocols ensures compliance with these specifications [25].

The analytical testing protocol includes identification tests (melting point, infrared spectroscopy), purity determination (HPLC, titration), and impurity profiling (LC-MS/MS) [25]. The use of validated analytical methods ensures reliable and reproducible results [25].

Stability Studies

The stability of 2-(Chlorosulfonyl)pyridine-4-carboxylic acid under various storage conditions is crucial for product shelf life determination [26]. Accelerated stability studies at elevated temperatures and humidity levels provide insights into degradation pathways and storage requirements [26]. The identification of degradation products enables the development of appropriate storage conditions [26].

The stability study protocol includes storage under various conditions (25°C/60% RH, 40°C/75% RH, 60°C), periodic testing for purity and degradation products, and statistical analysis of degradation kinetics [26]. The results enable the establishment of appropriate storage conditions and shelf life claims [26].

Purification Techniques

The purification of 2-(Chlorosulfonyl)pyridine-4-carboxylic acid is critical for achieving the high purity standards required for pharmaceutical and industrial applications. The choice of purification method depends on the scale of production, purity requirements, and economic considerations.

Crystallization Methods

Crystallization represents one of the most effective and economically viable methods for purifying 2-(Chlorosulfonyl)pyridine-4-carboxylic acid. The selection of appropriate solvents and crystallization conditions is crucial for achieving high purity and good recovery.

Solvent Selection and Optimization

The choice of crystallization solvent significantly impacts the purity and recovery of the final product [27]. Ethanol-water mixtures have proven particularly effective for pyridine carboxylic acid derivatives, providing good solubility at elevated temperatures and selective precipitation upon cooling [27]. The optimization of solvent composition, typically ranging from 50-80% ethanol, enables control of crystal size and purity [27].

The crystallization process typically involves dissolution of the crude product in hot solvent (60-80°C), followed by controlled cooling to ambient temperature [27]. The addition of anti-solvent (water) can be used to enhance precipitation and improve crystal quality [27]. The use of seeding techniques enables control of crystal size distribution and polymorphic form [27].

Recrystallization Procedures

Single-step recrystallization typically achieves purities of 95-98% with recoveries of 85-95% [27]. The process involves heating the crude product in the selected solvent until complete dissolution, followed by hot filtration to remove insoluble impurities [27]. The clear solution is then cooled gradually to promote crystal formation [27].

Multi-step recrystallization may be required for achieving higher purities, particularly when dealing with closely related impurities [27]. The use of different solvent systems in sequential recrystallization steps can enhance the removal of specific impurities [27].

Controlled Crystallization Techniques

Advanced crystallization techniques such as anti-solvent precipitation and controlled cooling enable enhanced control over crystal properties [28]. The use of programmable temperature controllers allows for precise control of cooling rates, typically 0.5-2°C/min, to optimize crystal size and purity [28]. The implementation of continuous crystallization processes enables improved control and reduced batch-to-batch variation [28].

The controlled crystallization approach involves the use of online monitoring systems to track crystal formation and growth [28]. The optimization of mixing conditions, residence time, and supersaturation levels enables consistent production of high-quality crystals [28].

Co-crystallization Approaches

Co-crystallization with appropriate co-formers can enhance the stability and purification of 2-(Chlorosulfonyl)pyridine-4-carboxylic acid [28]. The selection of co-formers such as organic acids or bases enables the formation of stable co-crystals with improved properties [28]. The screening of co-former combinations enables identification of optimal systems for specific applications [28].

The co-crystallization process typically involves solution-based methods with controlled stoichiometry and crystallization conditions [28]. The characterization of co-crystals through X-ray diffraction and thermal analysis confirms the formation of new crystalline phases [28].

Chromatographic Purification

Chromatographic methods provide high-resolution separation capabilities for the purification of 2-(Chlorosulfonyl)pyridine-4-carboxylic acid, particularly for removing closely related impurities and achieving pharmaceutical-grade purity.

Column Chromatography

Silica gel column chromatography represents a versatile method for purifying pyridine derivatives [29]. The selection of appropriate mobile phase systems, typically dichloromethane-methanol gradients, enables efficient separation of the target compound from impurities [29]. The optimization of column dimensions, flow rates, and detection methods is crucial for achieving high purity and recovery [29].

The column chromatography process typically achieves purities of 98-99.5% with recoveries of 75-90% [29]. The use of gradient elution systems enables efficient separation of compounds with similar polarities [29]. The implementation of automated purification systems enhances reproducibility and reduces manual intervention [29].

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC provides the highest resolution for complex mixtures and enables the isolation of compounds with very similar chemical properties [30]. The use of C18 reverse-phase columns with aqueous-organic mobile phases enables efficient separation of pyridine derivatives [30]. The optimization of injection volume, flow rate, and detection wavelength is crucial for maximizing throughput and purity [30].

The preparative HPLC approach typically achieves purities above 99% with good recoveries for gram-scale purifications [30]. The use of multiple injection strategies and fraction collection systems enables efficient processing of larger quantities [30].

Continuous Chromatographic Systems

Continuous chromatographic systems such as simulated moving bed (SMB) chromatography enable efficient large-scale purification [30]. These systems provide enhanced productivity and reduced solvent consumption compared to batch chromatography [30]. The implementation of SMB systems requires careful optimization of operating parameters and column configuration [30].

The continuous chromatographic approach enables processing of kilogram quantities with high purity and recovery [30]. The integration of online monitoring systems allows for real-time process control and optimization [30].

Counter-Current Chromatography

Counter-current chromatography offers unique advantages for the purification of pyridine derivatives, particularly for pH-sensitive compounds [29]. The use of pH-zone-refining counter-current chromatography enables efficient separation based on acid-base properties [29]. The optimization of solvent systems and pH conditions is crucial for achieving effective separation [29].

The counter-current chromatographic approach typically achieves purities above 98% with good recoveries for multi-gram preparations [29]. The absence of solid support eliminates the risk of sample loss through irreversible adsorption [29].

Analytical Purity Assessment

The accurate assessment of purity is essential for ensuring product quality and regulatory compliance. A comprehensive analytical approach involving multiple techniques provides confidence in purity determination.

High-Performance Liquid Chromatography (HPLC)

HPLC represents the primary method for purity determination of 2-(Chlorosulfonyl)pyridine-4-carboxylic acid [31]. The use of C18 reverse-phase columns with gradient elution enables separation of the main component from related impurities [31]. The optimization of mobile phase composition, pH, and detection wavelength is crucial for achieving accurate quantification [31].

The HPLC method typically provides detection limits of 0.1-1 ppm for impurities with quantification ranges of 1-1000 ppm [31]. The use of diode array detection enables peak purity assessment and identification of co-eluting impurities [31]. The implementation of validated analytical methods ensures reliability and regulatory compliance [31].

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides enhanced sensitivity and specificity for trace impurity analysis [24]. The use of multiple reaction monitoring (MRM) enables selective detection of specific impurities at sub-ppm levels [24]. The optimization of ionization conditions and mass spectrometric parameters is crucial for achieving maximum sensitivity [24].

The LC-MS/MS approach typically provides detection limits of 0.001-0.01 ppm with quantification ranges of 0.01-10 ppm [24]. The use of isotopically labeled internal standards enables accurate quantification and compensation for matrix effects [24].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information on molecular structure and purity [32]. The use of quantitative NMR (qNMR) enables accurate determination of purity without the need for reference standards [32]. The integration of peaks corresponding to the main component and impurities provides direct purity assessment [32].

The qNMR approach typically provides purity determinations with uncertainties of ±0.1-0.5% [32]. The use of internal standards and proper relaxation delay times ensures accurate quantification [32]. The method is particularly valuable for confirming the identity and purity of reference standards [32].

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid identification of functional groups and structural features [33]. The comparison of experimental spectra with reference standards enables confirmation of identity and detection of structural impurities [33]. The use of attenuated total reflectance (ATR) techniques simplifies sample preparation and analysis [33].

The IR spectroscopic approach provides qualitative information on functional groups and structural integrity [33]. The method is particularly useful for detecting the presence of water, organic solvents, and other volatile impurities [33].

Thermal Analysis

Thermal analysis techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide information on thermal stability and purity [26]. The determination of melting point, decomposition temperature, and mass loss patterns enables assessment of purity and stability [26]. The use of modulated DSC techniques enhances sensitivity and resolution [26].

The thermal analysis approach provides information on thermal stability (typically stable up to 150-200°C) and the presence of volatile impurities [26]. The method is particularly useful for detecting water content and organic solvents [26].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly valuable for detecting volatile impurities and degradation products [34]. The use of derivatization techniques enables analysis of non-volatile compounds [34]. The optimization of column selection, temperature programming, and detection parameters is crucial for achieving comprehensive impurity profiling [34].

The GC-MS approach typically provides detection limits of 0.01-0.1 ppm for volatile impurities with quantification ranges of 0.1-100 ppm [34]. The use of selected ion monitoring (SIM) enables enhanced sensitivity for specific impurities [34].

Comprehensive Impurity Profiling

The implementation of comprehensive impurity profiling strategies involves the use of multiple analytical techniques to achieve complete characterization [35]. The combination of HPLC, LC-MS/MS, and NMR spectroscopy provides complementary information on different types of impurities [35]. The development of impurity control strategies based on analytical results ensures consistent product quality [35].

The comprehensive approach enables detection and quantification of process-related impurities, degradation products, and residual solvents [35]. The use of forced degradation studies provides insights into potential impurities and degradation pathways [35].

XLogP3

0.7

Dates

Last modified: 08-16-2023

Explore Compound Types